![molecular formula C42H52N8O3 B12401962 (2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)

(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is known for its ability to induce the degradation of epidermal growth factor receptor 3 and inhibit epidermal growth factor receptor 3-dependent signaling pathways . It has shown promise in scientific research, particularly in the field of cancer biology, due to its unique mechanism of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TX2-121-1 involves the derivatization of a precursor compound, TX1-85-1, with a hydrophobic adamantane moiety . The synthetic route typically includes the following steps:

Formation of the precursor compound: TX1-85-1 is synthesized through a series of reactions involving the formation of a covalent bond with cysteine 721 located in the ATP-binding site of epidermal growth factor receptor 3.

Derivatization with adamantane: The precursor compound is then derivatized with a hydrophobic adamantane moiety to form TX2-121-1.

Industrial Production Methods

While specific industrial production methods for TX2-121-1 are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

TX2-121-1 primarily undergoes reactions that lead to the degradation of epidermal growth factor receptor 3. These reactions include:

Proteasome-mediated degradation: TX2-121-1 targets epidermal growth factor receptor 3 for degradation via the proteasome pathway.

Inhibition of heterodimerization: TX2-121-1 interferes with the productive heterodimerization between epidermal growth factor receptor 3 and other receptors such as epidermal growth factor receptor 2 and c-Met.

Common Reagents and Conditions

The synthesis and reactions involving TX2-121-1 typically use reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired chemical transformations .

Major Products Formed

The major product formed from the reactions involving TX2-121-1 is the degraded form of epidermal growth factor receptor 3, which results from the proteasome-mediated degradation pathway .

Wissenschaftliche Forschungsanwendungen

TX2-121-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: TX2-121-1 is used to study the inhibition of epidermal growth factor receptor 3-dependent signaling pathways in cancer cells.

Signal Transduction Studies: Researchers use TX2-121-1 to investigate the role of epidermal growth factor receptor 3 in various signaling pathways and its interactions with other receptors such as epidermal growth factor receptor 2 and c-Met.

Drug Development: TX2-121-1 serves as a lead compound for the development of new therapeutic agents targeting epidermal growth factor receptor 3 and related pathways.

Wirkmechanismus

TX2-121-1 exerts its effects by targeting epidermal growth factor receptor 3 for proteasome-mediated degradation. The compound binds to epidermal growth factor receptor 3 and induces its degradation, thereby inhibiting epidermal growth factor receptor 3-dependent signaling pathways . This mechanism involves the following molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

TX2-121-1 is unique compared to other similar compounds due to its bivalent nature and its ability to induce the degradation of epidermal growth factor receptor 3. Some similar compounds include:

Other Epidermal Growth Factor Receptor Inhibitors: Compounds that inhibit epidermal growth factor receptor 3 signaling but do not induce its degradation.

TX2-121-1 stands out due to its dual action of inhibiting signaling and inducing degradation, making it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

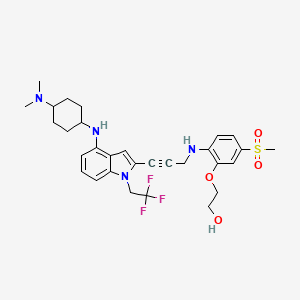

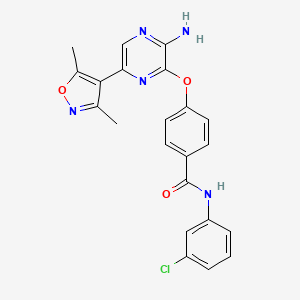

Molekularformel |

C42H52N8O3 |

|---|---|

Molekulargewicht |

716.9 g/mol |

IUPAC-Name |

(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide |

InChI |

InChI=1S/C42H52N8O3/c1-3-36(51)47-34-22-31(9-10-35(34)53-33-7-5-4-6-8-33)38-37-39(43)45-26-46-40(37)50(48-38)32-12-16-49(17-13-32)18-15-44-41(52)27(2)11-14-42-23-28-19-29(24-42)21-30(20-28)25-42/h3-10,22,26-30,32H,1,11-21,23-25H2,2H3,(H,44,52)(H,47,51)(H2,43,45,46)/t27-,28?,29?,30?,42?/m1/s1 |

InChI-Schlüssel |

GKJWHLDKQULMHJ-PZMWFESPSA-N |

Isomerische SMILES |

C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |

Kanonische SMILES |

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)